4-hydroxy-N-n-butylphthalimide

Catalog No.
S8758198
CAS No.
M.F
C12H13NO3
M. Wt
219.24 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxy-N-n-butylphthalimide

Product Name

4-hydroxy-N-n-butylphthalimide

IUPAC Name

2-butyl-5-hydroxyisoindole-1,3-dione

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C12H13NO3/c1-2-3-6-13-11(15)9-5-4-8(14)7-10(9)12(13)16/h4-5,7,14H,2-3,6H2,1H3

InChI Key

PLIJNIBPRLGRBM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)O

4-Hydroxy-N-n-butylphthalimide is a bifunctional synthetic intermediate featuring a reactive phenolic hydroxyl group and an aliphatic N-n-butyl chain on a rigid phthalimide core. It is primarily procured as a precursor for advanced photoacid generators (PAGs), such as 4-(N-n-butylphthalimide)-yl-triflate (NBITf), and as a monomeric building block for soluble polyetherimides. The n-butyl group imparts high solubility in standard organic solvents (e.g., PGMEA, ethyl acetate, methylene chloride) and excellent compatibility with aliphatic polymer resins, while the 4-hydroxy group enables downstream functionalization via nucleophilic substitution or esterification. As a crystalline solid (m.p. 126-127°C), it allows for high-purity isolation via crystallization, a critical requirement for semiconductor-grade material synthesis [1].

Substituting 4-hydroxy-N-n-butylphthalimide with its closest analogs severely compromises processability and downstream performance. Using 4-hydroxy-N-phenylphthalimide introduces a rigid, planar aromatic system that drastically reduces solubility in aliphatic casting solvents and decreases compatibility with chemically amplified resist matrices, leading to phase separation or PAG crystallization during film baking. Alternatively, substituting with dimethyl 4-hydroxyphthalate removes the electron-withdrawing imide core—which is essential for the high-efficiency cleavage of downstream triflate bonds under UV irradiation—and replaces a highly purifiable solid intermediate with a liquid, complicating the ultra-trace purification required for microelectronics [1].

Physical State and Purification Efficiency for Semiconductor Precursors

For electronic-grade applications, precursor purity is paramount. 4-Hydroxy-N-n-butylphthalimide is a solid with a defined melting point of 126-127°C, enabling straightforward purification via recrystallization (e.g., from ethyl acetate/benzene mixtures) to achieve the high purity required for photoresist components. In contrast, the ester-based analog dimethyl 4-hydroxyphthalate is a liquid at room temperature, which typically requires more complex, lower-yield distillation processes to remove trace organic impurities [1].

Evidence DimensionMelting point (proxy for solid-state purifiability)
Target Compound DataSolid, m.p. 126-127 °C
Comparator Or BaselineDimethyl 4-hydroxyphthalate (Liquid at standard conditions)
Quantified DifferencePhase transition from liquid to solid (>100 °C difference in melting behavior)
ConditionsStandard ambient temperature and pressure

Solid-state precursors allow for highly scalable, reproducible crystallization, reducing the cost and complexity of achieving semiconductor-grade purity.

Downstream Photoacid Generator (PAG) Processability

When utilized as a precursor for non-ionic photoacid generators, 4-hydroxy-N-n-butylphthalimide demonstrates excellent processability advantages over phenyl-substituted analogs. Reaction with trifluoromethanesulfonic anhydride yields the corresponding triflate (NBITf) as a purifiable solid with a melting point of 68-69°C. In contrast, the N-phenyl analog (NPhITf) has a significantly higher melting point of 116.5-117.5°C. The nearly 48.5°C reduction in melting point for the N-butyl derivative indicates a significant increase in free-volume and solubility, ensuring the final PAG remains highly soluble in casting solvents like methylene chloride without precipitating during formulation [1].

Evidence DimensionDownstream derivative melting point (solubility/handling proxy)
Target Compound DataNBITf (N-butyl derivative): 68-69 °C
Comparator Or BaselineNPhITf (N-phenyl derivative): 116.5-117.5 °C
Quantified Difference48.5 °C reduction in melting point
ConditionsPurified crystalline solids

The N-butyl group ensures that the final PAG product achieves the critical balance of solid-state stability and high solubility in resist solvents.

Synthesis Efficiency and Intermediate Isolation

Procurement of this specific building block is supported by its highly efficient, scalable synthesis profile. The condensation of 4-hydroxyphthalic acid with n-butylamine yields 4-hydroxy-N-n-butylphthalimide as a stable powder with an isolated yield of 75%. This straightforward solid-state isolation eliminates the need for chromatographic purification, which is often required for more sterically hindered or liquid-state analogs, thereby reducing scale-up costs and batch-to-batch variability [1].

Evidence DimensionPrecursor synthesis yield and isolation
Target Compound Data75% yield (isolated as crystalline powder)
Comparator Or BaselineComplex multi-step purification for liquid ester analogs
Quantified DifferenceHigh-yield (75%) single-step solid isolation
ConditionsCondensation of 4-hydroxyphthalic acid and n-butylamine at 180°C

High-yield, chromatography-free isolation directly translates to lower procurement costs and higher batch reproducibility for industrial buyers.

Synthesis of Non-Ionic Photoacid Generators (PAGs) for Microlithography

4-Hydroxy-N-n-butylphthalimide is the exact precursor required for synthesizing 4-(N-n-butylphthalimide)-yl-triflate (NBITf) and related sulfonate esters. Its N-butyl group provides the necessary solubility in standard resist solvents and compatibility with aliphatic photoresist resins, making it superior to N-phenyl analogs for deep-UV (DUV) chemically amplified resists [1].

Development of Soluble Polyetherimide (PEI) Polymers

As a bifunctional building block, the 4-hydroxy group can undergo nucleophilic aromatic substitution with dihalides, while the N-butyl group ensures the resulting polyetherimide chains maintain high solubility in organic solvents. This enables the solution-casting of high-performance, thermally stable polyimide films that would otherwise be intractable if synthesized using unsubstituted monomers [1].

Design of Covalently Bound Sensitizers and Dyes

The reactive hydroxyl group allows this compound to be tethered to various chromophores or polymer backbones via ether linkages. The strong electron-withdrawing nature of the phthalimide core, combined with the solubility provided by the N-butyl chain, makes it an ideal anchoring group for developing advanced fluorescent dyes or electron-acceptor materials in organic electronics [1].

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.08954328 g/mol

Monoisotopic Mass

219.08954328 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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